

The Diverse Biological Activities of Benzoxazole-Containing Compounds: A Technical Guide

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Compound of Interest

Compound Name: *1,3-Benzoxazol-2-ylacetonitrile*

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For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.^[1] Their structural similarity to naturally occurring nucleic acid bases allows for facile interaction with biological macromolecules, making them a fertile ground for the development of novel therapeutic agents.^[1] This technical guide provides an in-depth overview of the significant biological activities of benzoxazole-containing compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in their drug discovery and development endeavors.

Anticancer Activity

Benzoxazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.^[2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

Several benzoxazole-containing compounds have been identified as inhibitors of critical protein kinases involved in tumorigenesis.

- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.^[3] Benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors.^[3] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades like the PLC γ -PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.^{[4][5][6]} By blocking the ATP-binding site of VEGFR-2, benzoxazole inhibitors can abrogate these downstream signals, thereby inhibiting angiogenesis and suppressing tumor growth.
- **Aurora B Kinase Inhibition:** Aurora B kinase is a crucial regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.^{[7][8]} Its overexpression is common in many cancers, leading to genomic instability.^[7] Benzoxazole analogs have been developed as inhibitors of Aurora B kinase.^[9] Aurora B is a component of the Chromosomal Passenger Complex (CPC) and its activity is essential for the proper attachment of microtubules to kinetochores and for the spindle assembly checkpoint.^{[8][10]} Inhibition of Aurora B by benzoxazole derivatives can lead to mitotic arrest and ultimately, apoptosis in cancer cells.

Induction of Cytochrome P450 CYP1A1

Certain benzoxazole derivatives, such as the experimental antitumor agent Phortress, exhibit a unique mechanism of action involving metabolic activation by cytochrome P450 1A1 (CYP1A1).^{[11][12]} Phortress is a prodrug that is metabolized by CYP1A1 into a reactive species that forms DNA adducts, leading to cancer cell death.^[11] This activation is often mediated through the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the Ah Receptor Nuclear Translocator (ARNT), and binds to Dioxin-Responsive Elements (DREs) in the promoter region of the CYP1A1 gene, inducing its transcription.^[13]

Quantitative Anticancer Activity Data

The following table summarizes the *in vitro* anticancer activity of selected benzoxazole derivatives against various human cancer cell lines, presented as IC₅₀ values (the

concentration required to inhibit the growth of 50% of cells).

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) Metabolite	Breast (MCF-7)	0.01 μM (GI50)	[11]
Benzoxazole-1,2,4-oxadiazole derivative	A-549 (Lung)	8.46	[2]
Benzoxazole clubbed 2-pyrrolidinone (Compound 19)	SNB-75 (CNS Cancer)	35.49% GI	[14]
Benzoxazole clubbed 2-pyrrolidinone (Compound 20)	SNB-75 (CNS Cancer)	31.88% GI	[14]
5-chlorotolylbenzoxazole 5A	Topoisomerase II	22.3	[15]
2-arylbenzoxazole 4A	Topoisomerase II	18.8	[15]
Imidazo[1,2-a]pyrimidine derivative 3d	MCF-7 (Breast)	43.4	[16]
Imidazo[1,2-a]pyrimidine derivative 4d	MDA-MB-231 (Breast)	35.1	[16]
Compound 3a	A549 (Lung)	5.988	[16]

Antimicrobial Activity

Benzoxazole derivatives display a broad spectrum of antimicrobial activity against both bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of benzoxazole compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of various benzoxazole derivatives against a range of microbial strains.

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol	Escherichia coli	39	[17]
2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol	Sarcina lutea	20	[17]
2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol	Escherichia coli	39	[17]
2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol	Sarcina lutea	20	[17]
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)	Candida albicans SC5314	16	[17]
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone (5i)	Candida glabrata	16	[17]
Novel Benzoxazole Derivative (Compound 1A)	Escherichia coli	25	[18]
Novel Benzoxazole Derivative (Compound 2A)	Staphylococcus aureus	12.5	[18]
Chalcone derivative Z2	Xanthomonas oryzae pv. oryzae	8.10	[19]

Compound 10	Bacillus subtilis	1.14 x 10 ⁻³ µM	[20]
Compound 24	Escherichia coli	1.40 x 10 ⁻³ µM	[20]
Compound 19	Aspergillus niger	2.40 x 10 ⁻³ µM	[20]
Compound 1	Candida albicans	0.34 x 10 ⁻³ µM	[20]

Antiviral Activity

The antiviral potential of benzoxazole-containing compounds has been investigated against a variety of DNA and RNA viruses.

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the EC50 value, the concentration of a drug that gives half-maximal response. The following table summarizes the antiviral activity of selected benzoxazole derivatives.

Compound/Derivative	Virus	Activity (EC50/IC50)	Reference
Flavonol derivative X17	Tobacco Mosaic Virus (TMV)	Curative: 127.6 µg/mL, Protective: 101.2 µg/mL	[21]
Chalcone derivative Z15	Tobacco Mosaic Virus (TMV)	Curative: 101.97 µg/mL	[19]
Chalcone derivative Z16	Tobacco Mosaic Virus (TMV)	Protective: 104.05 µg/mL	[19]
6-(3-fluorobenzoyl)benzoxazolin-2-one	Human Cytomegalovirus (HCMV) & Varicella-Zoster Virus (VZV)	Selectivity Index (CC50/IC50) = 10-20	[22]
Benzotriazole derivative 18e	Coxsackievirus B5	6-18.5 µM	[23]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[24] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

- Cancer cell lines
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Benzoxazole compound (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[25]
- Compound Treatment: Treat the cells with various concentrations of the benzoxazole compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[25]
- MTT Addition: After the incubation period, remove the treatment medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[26]

- Solubilization: Carefully remove the MTT solution and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[26]
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[26]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[27]

Materials:

- Bacterial or fungal strains
- Muller-Hinton Agar (MHA) or other suitable agar medium
- Sterile petri dishes
- Sterile cork borer
- Benzoxazole compound (dissolved in a suitable solvent)
- Positive control (standard antibiotic) and negative control (solvent)
- Incubator

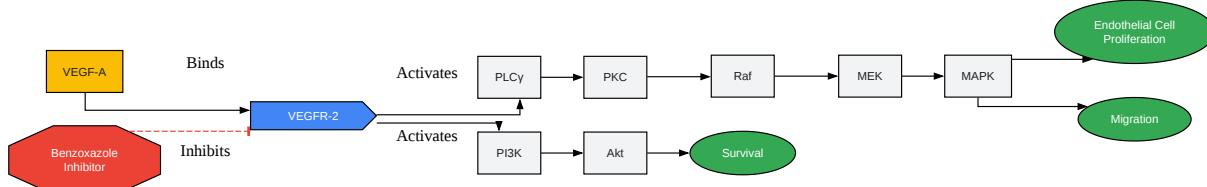
Procedure:

- Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[27]
- Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.
- Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.[28]

- Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[29][30]
- Compound Application: Add a defined volume (e.g., 100 μ L) of the benzoxazole compound solution, positive control, and negative control into separate wells.[29][30]
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[29]
- Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[28]

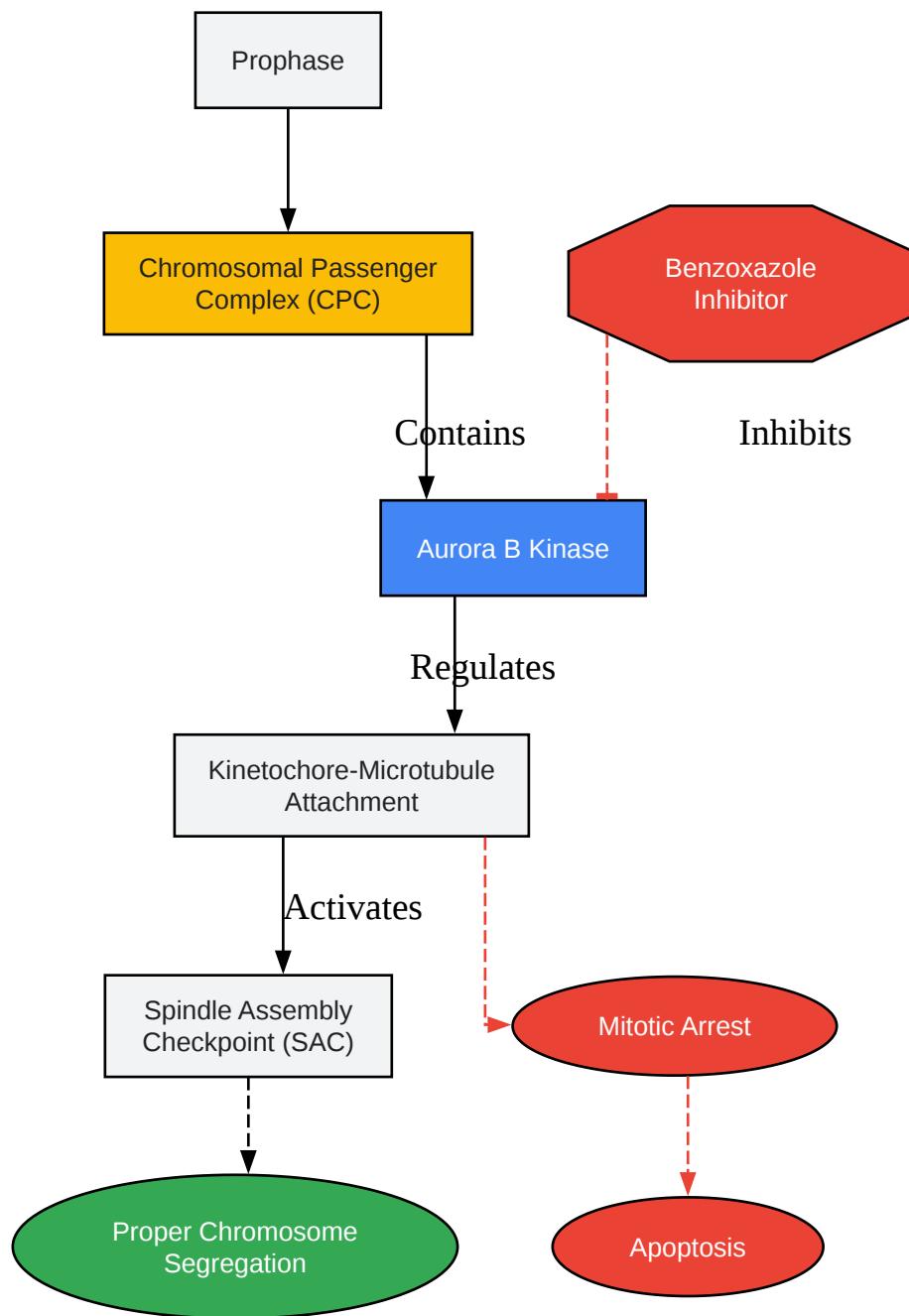
Signaling Pathway and Workflow Diagrams

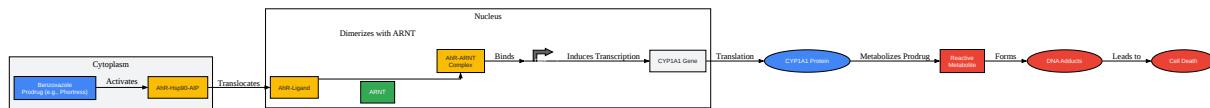
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzoxazole compounds.

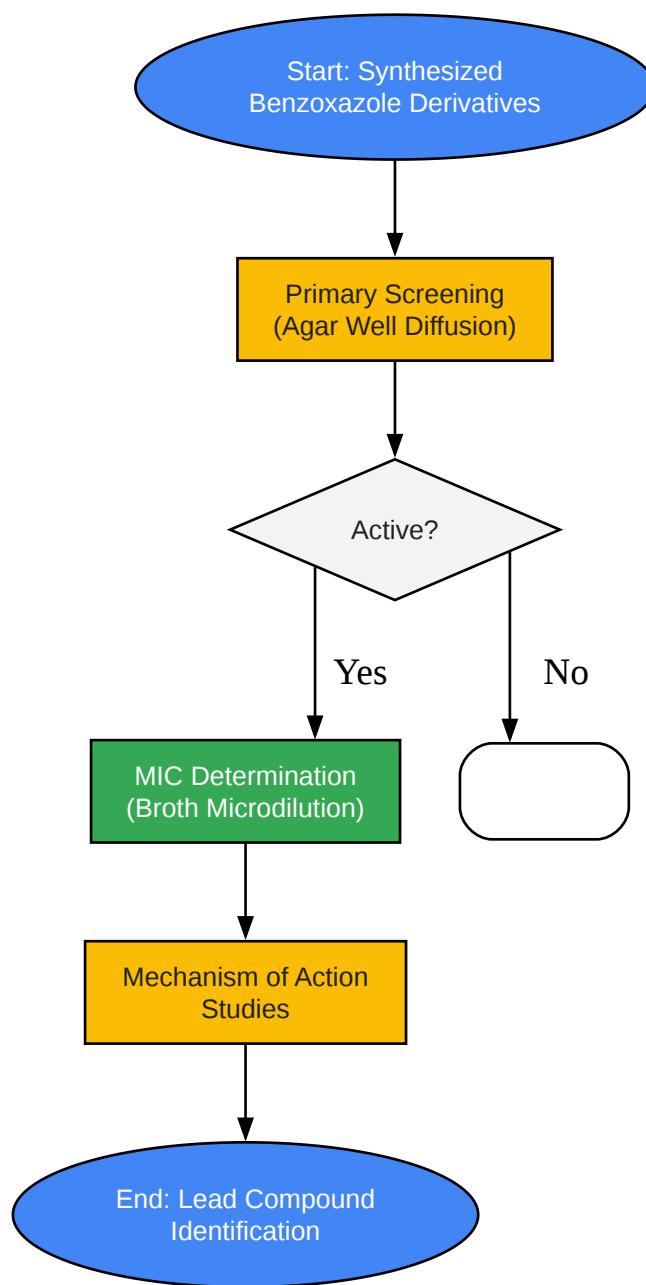


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VEGFR-2 signaling pathway and its inhibition by benzoxazole compounds.







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